Cas no 1807307-94-3 (Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate)

Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate is a fluorinated and sulfur-containing benzoate derivative with significant utility in synthetic organic chemistry. Its structure incorporates a cyano group, a fluorine substituent, and a trifluoromethylthio moiety, enhancing its reactivity and versatility as an intermediate. The presence of electron-withdrawing groups facilitates nucleophilic substitution reactions, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethylthio group, in particular, is known for its lipophilicity and metabolic stability, contributing to the compound's potential in bioactive molecule development. This compound is typically handled under controlled conditions due to its reactive functional groups. Its high purity and well-defined structure ensure consistent performance in advanced chemical applications.
Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate structure
1807307-94-3 structure
Product Name:Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate
CAS No:1807307-94-3
MF:C10H5F4NO2S
MW:279.210815191269
CID:4949720
Update Time:2025-10-20

Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate
    • Inchi: 1S/C10H5F4NO2S/c1-17-9(16)7-5(4-15)2-3-6(11)8(7)18-10(12,13)14/h2-3H,1H3
    • InChI Key: MYRITLUVOLYGHV-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C(=CC=C(C#N)C=1C(=O)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 365
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.4

Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015015198-250mg
Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate
1807307-94-3 97%
250mg
$504.00 2023-09-02
Alichem
A015015198-500mg
Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate
1807307-94-3 97%
500mg
$806.85 2023-09-02
Alichem
A015015198-1g
Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate
1807307-94-3 97%
1g
$1504.90 2023-09-02

Additional information on Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate

Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate (CAS No. 1807307-94-3): A Comprehensive Overview of Structure, Synthesis, and Applications

Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate (CAS No. 1807307-94-3) is a fluorinated aromatic ester that has garnered significant attention in the fields of medicinal chemistry, materials science, and catalytic research due to its unique structural features and functional versatility. This compound combines a cyano group at the para-position of the benzene ring with a fluorine atom at the meta-position and a trifluoromethylthio group at the ortho-position, creating a highly electron-deficient and sterically complex scaffold. These substituents collectively influence the compound’s physicochemical properties, reactivity patterns, and potential applications in drug discovery and advanced material design.

The structural characteristics of Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate are central to its utility as a building block for bioactive molecules. The presence of multiple heteroatoms (i.e., fluorine, sulfur, and cyano groups) introduces significant electronic effects that modulate molecular interactions. The cyano group, known for its strong electron-withdrawing nature, enhances the polarity of the molecule while stabilizing transition states in nucleophilic substitution reactions. Meanwhile, the fluorine atom at C3 introduces steric hindrance and alters hydrogen bonding capabilities, which can be leveraged to fine-tune pharmacokinetic profiles in drug candidates.

The synthesis of this compound has been extensively studied in recent years due to its relevance as an intermediate in the production of pharmaceuticals targeting metabolic disorders and oncological conditions. Modern methodologies often employ transition-metal-catalyzed cross-coupling reactions for site-selective fluorination or trifluoromethylation steps. For instance, palladium-catalyzed Suzuki-Miyaura coupling has been adapted to introduce the trifluoromethylthio group, while electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) enable precise C-H fluorination at C3 without compromising other functional groups.

In terms of biological activity, derivatives of this scaffold have demonstrated promising inhibitory effects against key enzymes such as carbonic anhydrase isoenzymes (CA IX/XII), which are overexpressed in hypoxic tumor microenvironments. The combination of a cyano group, a fluorine atom, and a sulfur-containing substituent creates a privileged structure that mimics natural substrates or competitive inhibitors for these targets. Recent studies published in journals like *ACS Medicinal Chemistry Letters* (2024) highlight how subtle modifications to this core structure can enhance selectivity while reducing off-target toxicity—a critical consideration for clinical translation.

Beyond pharmaceutical applications, this compound also plays a pivotal role in organic electronics research. The conjugated π-system formed by the benzene ring with electron-withdrawing substituents makes it suitable for use in organic field-effect transistors (OFETs). The high thermal stability conferred by the trifluoromethylation further supports its integration into flexible electronic devices operating under extreme conditions. Researchers at institutions such as MIT have explored how varying the ester functionality (e.g., methyl vs ethyl esters) affects charge carrier mobility—a parameter directly linked to device performance metrics.

The environmental impact assessment of compounds containing multiple fluorinated moieties remains an active area of investigation within green chemistry circles. While trifluoromethylation provides valuable properties like lipophilicity enhancement and metabolic resistance, concerns about persistent organic pollutants (POPs) necessitate careful lifecycle analysis during large-scale production planning stages. Alternative synthetic routes utilizing biocatalytic transformations are currently being evaluated as more sustainable options compared to traditional electrophilic fluorination methods involving toxic reagents like cobalt(III)-based complexes.

In summary, Methyl 6-cyano-3-fluoro-2-(trifluoromethylthio)benzoate (CAS No. 1807307-94-3) represents an important class of multifunctional building blocks with broad applicability across disciplines ranging from drug discovery to advanced materials engineering. Its unique combination of heteroatoms creates opportunities for designing molecules with tailored physicochemical properties through strategic substitution patterns—highlighting why this compound continues to attract interest from both academic researchers and industrial chemists alike.

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